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Compound of Interest

Compound Name:
4-(4-Iodo-phenyl)-4-oxo-butyric

acid

Cat. No.: B067411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(4-Iodophenyl)-4-oxobutanoic acid is a halogenated aromatic keto-carboxylic acid. Its

structural features, including an aromatic ring, a ketone group, and a carboxylic acid moiety,

make it a compound of interest for further investigation in medicinal chemistry and materials

science. The presence of an iodine atom on the phenyl ring can significantly influence its

physicochemical properties and biological activity, potentially serving as a handle for further

chemical modification or as a contributor to interactions with biological targets. This document

provides a comprehensive overview of the known and predicted physicochemical properties of

4-(4-Iodophenyl)-4-oxobutanoic acid, detailed experimental protocols for their determination,

and insights into its potential synthesis and biological relevance.

Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development,

influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The

following table summarizes key quantitative data for 4-(4-Iodophenyl)-4-oxobutanoic acid,

including both experimentally derived values for structurally similar compounds and

computationally predicted values for the target molecule.
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Property Value Source

Molecular Formula C₁₀H₉IO₃ -

Molecular Weight 304.08 g/mol -

Melting Point

No experimental data

available.Estimated range: 90-

200 °C

Based on analogs

Boiling Point Predicted: 436.9 ± 35.0 °C Prediction

pKa (acidic) Predicted: 4.20 ± 0.10 Prediction

LogP (Octanol-Water Partition

Coefficient)
Predicted: 2.2 PubChem[1]

Aqueous Solubility Predicted: 1.45 g/L Prediction

Note on Data: Predicted values are generated using computational models and should be

confirmed by experimental data. The estimated melting point range is based on the melting

points of structurally related compounds: 4-(p-Iodophenyl)butyric acid (89-89.5 °C), 4-(4-

Methylphenyl)-4-oxobutyric acid (127-130 °C), and 4-(4-Acetamidophenyl)-4-oxobutanoic acid

(198-204 °C).

Experimental Protocols
Accurate determination of physicochemical properties is essential. The following are standard

experimental protocols for the key parameters.

Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid.

Methodology: Capillary Melting Point Method

Sample Preparation: A small amount of the dry, crystalline 4-(4-Iodophenyl)-4-oxobutanoic

acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus is used.
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Procedure: The capillary tube is placed in the heating block of the apparatus. The

temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting

point.

Observation: The temperature range is recorded from the point at which the first drop of

liquid appears to the point at which the entire sample has melted.

pKa Determination
The pKa is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

Solution Preparation: A known concentration of 4-(4-Iodophenyl)-4-oxobutanoic acid is

dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or

DMSO to ensure solubility.

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of

known concentration.

pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each

addition of the titrant.

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH

at the half-equivalence point, where half of the acid has been neutralized.

LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology: Shake-Flask Method

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

Partitioning: A known amount of 4-(4-Iodophenyl)-4-oxobutanoic acid is dissolved in one of

the phases (typically the one in which it is more soluble). This solution is then mixed with an

equal volume of the other phase in a separatory funnel.
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Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound

between the two phases until equilibrium is reached.

Phase Separation and Analysis: The two phases are separated. The concentration of the

compound in each phase is determined using a suitable analytical technique, such as UV-Vis

spectroscopy or High-Performance Liquid Chromatography (HPLC).

Calculation: LogP is calculated as the logarithm of the ratio of the concentration of the

compound in the octanol phase to its concentration in the aqueous phase.

Synthesis Workflow
A plausible synthetic route for 4-(4-Iodophenyl)-4-oxobutanoic acid is through a Friedel-Crafts

acylation reaction. This common and versatile method is widely used for the synthesis of aryl

ketones.

Caption: Proposed synthesis of 4-(4-Iodophenyl)-4-oxobutanoic acid via Friedel-Crafts

acylation.

Potential Biological Signaling Pathways
While the specific biological activity of 4-(4-Iodophenyl)-4-oxobutanoic acid has not been

extensively reported, structurally similar compounds, particularly other substituted 4-phenyl-4-

oxobutanoic acids, have shown activity as enzyme inhibitors. This suggests that 4-(4-

Iodophenyl)-4-oxobutanoic acid could potentially modulate similar pathways. Based on the

literature for related compounds, plausible targets include enzymes within the kynurenine,

cyclooxygenase (COX), and lipoxygenase (LOX) pathways, which are all implicated in

inflammation and neurological processes.

Caption: Hypothetical signaling pathways potentially modulated by 4-(4-Iodophenyl)-4-

oxobutanoic acid.

Conclusion
This technical guide provides a foundational understanding of the physicochemical properties

of 4-(4-Iodophenyl)-4-oxobutanoic acid for researchers and drug development professionals.

While experimental data for this specific compound is limited, the provided predictions and
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methodologies for experimental determination offer a strong starting point for further

investigation. The proposed synthetic route is robust, and the potential for biological activity in

key signaling pathways warrants further exploration of this compound's therapeutic potential.

Future work should focus on the experimental validation of the predicted properties and a

thorough investigation of its biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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